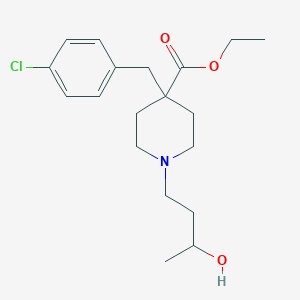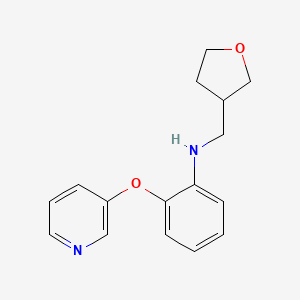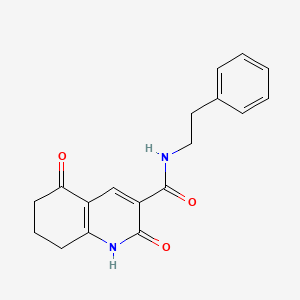![molecular formula C19H27NO B6043077 1-(cyclobutylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6043077.png)
1-(cyclobutylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclobutylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is a potential therapeutic agent that has been studied for its biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 1-(cyclobutylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been shown to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs).
Biochemical and Physiological Effects:
1-(cyclobutylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine in the brain, which may contribute to its antidepressant and anticonvulsant properties. It has also been shown to inhibit the activity of HDACs, which may contribute to its antitumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(cyclobutylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine in lab experiments is its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. It has also been shown to have good selectivity and potency for its target enzymes and receptors. However, one of the limitations is the lack of understanding of its exact mechanism of action, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of 1-(cyclobutylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine. One direction is to further investigate its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. Another direction is to study its mechanism of action in more detail, which may lead to the development of more effective therapeutic agents. Additionally, the development of new synthesis methods and the optimization of existing methods may also be a future direction for the study of 1-(cyclobutylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine.
Synthesemethoden
The synthesis of 1-(cyclobutylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine involves the reaction of cyclobutanecarboxylic acid with 2-(2-methylphenyl)ethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with piperidine to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-(cyclobutylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. It has been shown to have anticonvulsant, antidepressant, and antitumor properties. It has also been studied for its potential use as a radioligand for imaging studies.
Eigenschaften
IUPAC Name |
cyclobutyl-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-15-6-2-3-8-17(15)12-11-16-7-5-13-20(14-16)19(21)18-9-4-10-18/h2-3,6,8,16,18H,4-5,7,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTNWLSBLJQIAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6042994.png)
![N-butyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6042999.png)

![2-(4-tert-butylphenoxy)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B6043013.png)

![2,6-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B6043039.png)
![[1-(3-methoxybenzyl)-3-piperidinyl][4-(methylthio)phenyl]methanone](/img/structure/B6043047.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B6043058.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6043067.png)
![5-{1-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6043075.png)
![{1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)methyl]-4-piperidinyl}(2-thienyl)methanol trifluoroacetate (salt)](/img/structure/B6043082.png)

![1-[(6-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]-3-(isopropylamino)-2-propanol hydrochloride](/img/structure/B6043085.png)